(E)-1-(4-Fluorophenyl)-2-(4-methoxyphenyl)diazene
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Overview
Description
(E)-1-(4-Fluorophenyl)-2-(4-methoxyphenyl)diazene is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes a fluorophenyl group and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Fluorophenyl)-2-(4-methoxyphenyl)diazene typically involves the diazotization of an aromatic amine followed by a coupling reaction with another aromatic compound. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine, such as 4-fluoroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound, such as 4-methoxyaniline, under basic conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions (temperature, pH, and concentration) can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Fluorophenyl)-2-(4-methoxyphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
(E)-1-(4-Fluorophenyl)-2-(4-methoxyphenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-Fluorophenyl)-2-(4-methoxyphenyl)diazene involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-Fluorophenyl)-2-(4-hydroxyphenyl)diazene
- (E)-1-(4-Fluorophenyl)-2-(4-chlorophenyl)diazene
- (E)-1-(4-Fluorophenyl)-2-(4-nitrophenyl)diazene
Uniqueness
(E)-1-(4-Fluorophenyl)-2-(4-methoxyphenyl)diazene is unique due to the presence of both fluorine and methoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
51788-91-1 |
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Molecular Formula |
C13H11FN2O |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
(4-fluorophenyl)-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C13H11FN2O/c1-17-13-8-6-12(7-9-13)16-15-11-4-2-10(14)3-5-11/h2-9H,1H3 |
InChI Key |
STMZCYGUUDOWDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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